Enhanced Electrophilic Reactivity of Acyl Cyanide vs. Simple Nitrile
Cyclopropanecarbonyl cyanide possesses an acyl cyanide functional group, which exhibits significantly higher electrophilicity compared to the simple nitrile group in cyclopropanecarbonitrile . This is due to the presence of two strongly electron-withdrawing groups (carbonyl oxygen and nitrile nitrogen) on the same carbon atom, making it highly reactive towards nucleophiles . This increased electrophilicity enables distinct reaction pathways, such as nucleophilic addition to the carbonyl carbon, which are not possible with the less reactive nitrile of cyclopropanecarbonitrile .
| Evidence Dimension | Electrophilic reactivity of the functional group |
|---|---|
| Target Compound Data | Acyl cyanide moiety; potent electrophile susceptible to nucleophilic attack |
| Comparator Or Baseline | Cyclopropanecarbonitrile (CAS: 5500-21-0); simple nitrile group with lower electrophilicity |
| Quantified Difference | Qualitative: Acyl cyanide is a potent electrophile, nitrile is less reactive |
| Conditions | N/A (qualitative comparison of functional group reactivity) |
Why This Matters
This difference dictates the choice of reagent for specific synthetic transformations, as cyclopropanecarbonyl cyanide enables nucleophilic addition reactions that are not feasible with cyclopropanecarbonitrile.
